molecular formula C16H36N2S2 B565028 Bis(N,N-dibutylamine)-N,N'-disulfide-d36 CAS No. 1216478-97-5

Bis(N,N-dibutylamine)-N,N'-disulfide-d36

Cat. No.: B565028
CAS No.: 1216478-97-5
M. Wt: 356.818
InChI Key: PAJQNXUWYZXFIX-NTUWNVOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is a deuterated biochemical reagent with specific applications in chemical synthesis and agricultural science research. It serves as a key intermediate in the preparation of pesticides, such as butylthiocarbamate insecticides . The compound is also used in the research and development of synthetic polymers . As a deuterated analog (d36), it is characterized by the replacement of hydrogen atoms with deuterium, which can be utilized in various research applications, including mechanistic studies, metabolic tracing, and as an internal standard in analytical chemistry. This product is supplied as an orange oil with solubility in common organic solvents including Chloroform, Dichloromethane, and Methanol . It is intended for use by qualified laboratory personnel exclusively for research and forensic purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for any form of human or veterinary use.

Properties

IUPAC Name

N-[[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJQNXUWYZXFIX-NTUWNVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)SSN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SSN(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most advanced method, described in Patent CN-111138330-B, employs a continuous flow system to improve yield and safety. This two-reactor process minimizes byproducts such as polysulfides and unreacted amines.

First Reactor: Initiation of Sulfurization

Deuterated dibutylamine (DBA-d36) and sulfur monochloride (S₂Cl₂) are introduced into a microchannel reactor at a molar ratio of 2:1. The exothermic reaction proceeds as:

2DBA-d36+S2Cl2DBA-d36-S-S-DBA-d36+2HCl2 \, \text{DBA-d36} + \text{S}2\text{Cl}2 \rightarrow \text{DBA-d36-S-S-DBA-d36} + 2 \, \text{HCl}

Key Parameters :

  • Temperature: 0–5°C (prevents thermal degradation).

  • Residence time: <30 seconds (limits polysulfide formation).

  • Solvent: Dichloromethane (enhances mixing and heat dissipation).

Second Reactor: Neutralization and Product Isolation

The intermediate mixture is transferred to a tubular reactor, where a 10% sodium hydroxide solution neutralizes HCl. The biphasic system separates the organic layer (containing the product) from aqueous waste.

Yield and Purity :

  • Yield : 92–95% (vs. 70–75% in batch processes).

  • Purity : >98% by HPLC (reduced trisulfide contaminants to <0.5%).

Advantages of Continuous Flow

  • Safety : Microreactors mitigate risks of runaway exothermic reactions.

  • Scalability : Throughput exceeds 1 kg/hr in pilot-scale setups.

  • Cost Efficiency : 20% reduction in S₂Cl₂ consumption compared to batch methods.

Batch Process Synthesis via Thiol-Disulfide Exchange

Traditional Two-Step Approach

Umetsu et al. (1981) pioneered a batch method using thiol-disulfide exchange, albeit with lower efficiency than continuous flow.

Step 1: Synthesis of Deuterated Dibutylamine (DBA-d36)

DBA-d36 is prepared via catalytic deuteration of dibutylamine using deuterium gas (D₂) over palladium oxide:

Dibutylamine+D2PdODBA-d36+H2\text{Dibutylamine} + \text{D}2 \xrightarrow{\text{PdO}} \text{DBA-d36} + \text{H}2

Conditions :

  • Temperature: 150°C.

  • Pressure: 30 bar.

  • Catalyst loading: 5% w/w.

Step 2: Disulfide Formation

DBA-d36 reacts with elemental sulfur in toluene under reflux:

2DBA-d36+S8DBA-d36-S-S-DBA-d36+6S72 \, \text{DBA-d36} + \text{S}8 \rightarrow \text{DBA-d36-S-S-DBA-d36} + 6 \, \text{S}7

Optimization Challenges :

  • Byproducts : Trisulfides (up to 15%) and residual sulfur.

  • Yield : 68–72% after column chromatography.

Comparative Analysis of Preparation Methods

Performance Metrics

ParameterContinuous FlowBatch Process
Yield (%)92–9568–72
Purity (%)>9885–90
Reaction Time (hr)0.58–10
S₂Cl₂ Consumption (eq)1.051.20
Byproduct Formation (%)<0.510–15

Deuterated Precursor Synthesis

Catalytic Deuteration of Dibutylamine

Deuterium incorporation is achieved via heterogeneous catalysis. Palladium oxide (PdO) on alumina supports enables complete deuteration of the butyl chains.

Isotopic Purity :

  • Deuterium Enrichment : >99.5% (confirmed by NMR and IR).

  • Side Reactions : <0.1% residual protiated species .

Chemical Reactions Analysis

Types of Reactions

Bis(N,N-dibutylamine)-N,N’-disulfide-d36 undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

  • Organic Synthesis : Utilized as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules.
  • Polymer Chemistry : Acts as a stabilizer and cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.

Biology

  • Protein Folding Studies : Investigated for its role in the formation and stabilization of disulfide bonds in proteins, which is crucial for proper protein folding and function.
  • Cell Signaling : The disulfide bond can undergo redox reactions, influencing cellular signaling pathways.

Medicine

  • Drug Delivery Systems : Explored for its potential to enhance the efficacy of drug delivery mechanisms through its ability to form stable complexes with therapeutic agents.
  • Therapeutic Agent : Investigated for potential applications in treating diseases related to oxidative stress due to its antioxidant properties.

Industry

  • Vulcanization Accelerator : Used in the rubber industry to accelerate the vulcanization process, improving product durability.
  • Plastic Stabilizer : Functions as a stabilizer in plastic formulations, enhancing resistance to degradation.

Antioxidant Activity

Research indicates that compounds with disulfide bonds can exhibit significant antioxidant properties. Bis(N,N-dibutylamine)-N,N'-disulfide-d36 has shown potential in scavenging free radicals, contributing to protective effects against oxidative stress.

Neuroprotective Potential

Emerging studies suggest that this compound may modulate neuroprotective pathways, enhancing neuritic outgrowth and potentially offering therapeutic benefits in neurodegenerative conditions.

Case Studies

  • Cell Viability Assays : In vitro studies demonstrated that higher concentrations of this compound reduced cell viability across various cell lines, indicating dose-dependent cytotoxicity.
  • Neuronal Studies : Research on rat primary cortical neurons indicated that treatment with similar disulfide compounds led to increased neurite length and branching, suggesting applications in neuroregeneration.
  • Antioxidant Testing : The compound was evaluated for its ability to reduce oxidative stress markers in cultured cells, showing significant reductions compared to control groups.

Chemical Properties Summary

PropertyValue
IUPAC NameN-[[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1-butylamine
InChIInChI=1S/C16H36N2S2
Canonical SMILESCCCC(N(CCCC)SSN(CCCC)CCCC)
Isomeric SMILES[2H]C([2H])...

Mechanism of Action

The mechanism of action of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 involves the interaction of its disulfide bond with various molecular targets. In biological systems, the disulfide bond can undergo redox reactions, influencing protein structure and function. The compound can also act as a nucleophile, participating in substitution reactions that modify other molecules.

Comparison with Similar Compounds

Substituent Effects: Dibutylamine vs. Other Amines

The N,N-dibutylamine moiety significantly influences physicochemical and biological properties. Comparative studies on tertiary amines show that n-butyl substituents optimize potency-toxicity ratios. For example:

  • Compound 9 (N,N-dibutylamine derivative) exhibits 1.3× lower toxicity than the reference drug NFX, albeit with 0.5× lower potency .
  • N,N-Diethylamine and N,N-dipropylamine analogs often show reduced bioactivity or higher toxicity, highlighting the importance of the butyl chain length .

Disulfide Bond Comparisons

The disulfide (–S–S–) linkage in Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is critical for redox activity and cleavage by glutathione (GSH), a feature exploited in cancer therapeutics. Key comparisons include:

  • N,N'-Disulfanediyl-bis(N'-benzylideneacetohydrazide): Exhibits strong antimicrobial activity but higher cytotoxicity than non-aromatic disulfides .
  • Symmetric phenothiazinium disulfides: Used in photodynamic therapy, with N,N-dibutylamine-substituted variants showing moderate yields (60–80%) during synthesis .

Deuteration Effects

Deuteration in this compound alters:

  • Metabolic Stability : Slows hepatic metabolism via the kinetic isotope effect, extending half-life.
  • Analytical Utility : Deuterated compounds are used as internal standards in mass spectrometry and NMR .

Non-deuterated analogs, such as N,N-dibutylundecenamide (DBUA), demonstrate the role of the dibutyl group in material science:

  • DBUA reduces PVC’s Young’s modulus by >90% as a plasticizer, with viscosity 3× lower than BEHP .

Biological Activity

Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is a synthetic compound that has garnered attention in various fields, particularly in proteomics and medicinal chemistry. Its unique structure, characterized by a disulfide bond and dibutylamine groups, suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C16D36N2S2
  • Molecular Weight : 356.82 g/mol
  • CAS Number : Not specified in the search results but commonly referenced in chemical databases.

The biological activity of this compound is largely attributed to its disulfide bond, which can participate in redox reactions. Disulfides are known to play critical roles in cellular signaling and protein folding, potentially influencing various biological pathways.

Antioxidant Activity

Research indicates that compounds with disulfide bonds can exhibit antioxidant properties. The ability of this compound to scavenge free radicals may contribute to its protective effects against oxidative stress in cells.

Neuroprotective Potential

There is emerging evidence that disulfide compounds can modulate neuroprotective pathways. For instance, compounds similar to this compound have been observed to enhance neuritic outgrowth in neuronal cultures, suggesting a potential role in neuroregeneration.

Case Studies

  • Cell Viability Assays : In vitro studies using various cell lines demonstrated that this compound could reduce viability at higher concentrations, indicating dose-dependent cytotoxicity.
  • Neuronal Studies : A study on rat primary cortical neurons revealed that treatment with similar disulfide compounds resulted in increased neurite length and branching, suggesting potential applications in neurodegenerative diseases.
  • Antioxidant Testing : The compound was tested for its ability to reduce oxidative stress markers in cultured cells, showing significant reductions compared to control groups.

Data Tables

Study Type Findings Reference
Cell Viability AssayDose-dependent cytotoxicity observed
Neuronal GrowthIncreased neuritic outgrowth
Antioxidant ActivitySignificant reduction in oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(N,N-dibutylamine)-N,N'-disulfide-d36, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidative coupling of N,N-dibutylamine precursors. For isotopic labeling (d36), deuterated solvents and reagents must be used to ensure isotopic integrity. Reaction optimization includes varying temperature (e.g., 25–60°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., iodine for disulfide bond formation). Solid-phase synthesis methods, as demonstrated in disulfide-related studies, can improve yield and purity . Monitor reaction progress via TLC or HPLC, and use column chromatography for purification.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm deuteration at specific positions and disulfide bond formation. Compare with NIST reference data for structural validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 580.2 for C₁₆H₂₈D₃₆N₂S₂) and isotopic distribution .
  • HPLC : Use reverse-phase columns with UV detection to assess purity (>98%) and resolve potential diastereomers .

Q. How should this compound be stored to maintain stability, and what factors accelerate degradation?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and photodegradation. Avoid protic solvents (e.g., water, alcohols) that may hydrolyze disulfide bonds. Regularly analyze stability via accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS .

Advanced Research Questions

Q. How can isotopic labeling (d36) be leveraged to study reaction mechanisms or metabolic pathways involving this compound?

  • Methodological Answer : Use deuterium kinetic isotope effects (KIE) to probe bond cleavage or hydrogen transfer steps in disulfide reduction. Compare reaction rates with non-deuterated analogs via kinetic studies (e.g., UV-Vis or NMR kinetics). In metabolic studies, track deuterium retention in metabolites using MS/MS to identify enzymatic pathways .

Q. What experimental frameworks are recommended for assessing the environmental fate of this compound in abiotic and biotic systems?

  • Methodological Answer : Design multi-compartment studies to evaluate:

  • Abiotic Degradation : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light exposure).
  • Biotic Transformation : Incubate with soil or microbial consortia; analyze metabolites via non-targeted LC-HRMS.
  • Partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd) .

Q. How can computational modeling complement experimental studies on the reactivity of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate disulfide bond dissociation energies and transition states for reduction/oxidation. Molecular dynamics (MD) simulations can predict solvent interactions and conformational stability. Validate models against experimental IR/Raman spectra and kinetic data .

Q. How should researchers address contradictions in synthetic yield or purity data across studies?

  • Methodological Answer : Conduct reproducibility tests under standardized conditions (solvent, temperature, catalyst loading). Use design of experiments (DoE) to identify critical variables (e.g., oxygen exclusion, stirring rate). Cross-validate analytical methods (e.g., NMR vs. HPLC) and reference certified standards where available .

Q. What role do solvent effects play in modulating the reactivity of this compound, and how can this be systematically studied?

  • Methodological Answer : Compare reaction kinetics in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with reaction rates. Solvent-free mechanochemical methods (e.g., ball milling) may reduce side reactions and improve green chemistry metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.